molecular formula C10H12N2O2 B588669 Ethyl 2-(2-methylenehydrazino)benzoate CAS No. 150483-61-7

Ethyl 2-(2-methylenehydrazino)benzoate

Cat. No.: B588669
CAS No.: 150483-61-7
M. Wt: 192.218
InChI Key: LARHAYHUGATILY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methylenehydrazino)benzoate is a benzoate ester derivative featuring a methylenehydrazino (-NH-NH-CH2-) substituent at the 2-position of the aromatic ring. The methylenehydrazino group enables diverse derivatization pathways, such as condensation with carbonyl compounds to form hydrazones or participation in heterocyclic syntheses (e.g., pyrazolines or thiadiazoles) . Its benzoate core contributes to lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

CAS No.

150483-61-7

Molecular Formula

C10H12N2O2

Molecular Weight

192.218

IUPAC Name

ethyl 2-(2-methylidenehydrazinyl)benzoate

InChI

InChI=1S/C10H12N2O2/c1-3-14-10(13)8-6-4-5-7-9(8)12-11-2/h4-7,12H,2-3H2,1H3

InChI Key

LARHAYHUGATILY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NN=C

Synonyms

Benzoic acid, 2-(methylenehydrazino)-, ethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituent/Functional Group Molecular Weight (g/mol) Key Applications/Activities
Ethyl 2-(2-methylenehydrazino)benzoate Benzoate ester 2-Methylenehydrazino (-NH-NH-CH2-) ~208.23* Intermediate for heterocycles
Ethyl 2-benzothiazolyl acetohydrazide Benzothiazole Acetohydrazide (-CO-NH-NH2) ~249.31† Antimicrobial, antitumor
Ethyl 4-(dimethylamino)benzoate Benzoate ester 4-Dimethylamino (-N(CH3)2) 193.22 Co-initiator in resins
Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate Acetate ester Benzylhydrazono (-N=N-CH2-C6H5), Br 343.18 Precursor to pyrazolines
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide Benzamide 2-Hydroxy, 3-CF3-phenyl ~295.25 Anti-inflammatory, analgesic

*Calculated based on formula C10H12N2O2.
†Calculated for C10H11N3O2S.

Key Observations:
  • Core Structure Influence: this compound shares the benzoate ester backbone with Ethyl 4-(dimethylamino)benzoate, but the latter’s 4-dimethylamino group enhances electron-donating properties, improving reactivity in polymerization reactions . In contrast, the methylenehydrazino group in the target compound facilitates nucleophilic reactions (e.g., with aldehydes) to form hydrazones .
Key Observations:
  • Hydrazine-Based Synthesis: The target compound and benzothiazole derivatives (e.g., Ethyl 2-benzothiazolyl acetohydrazide) both utilize hydrazine hydrate for introducing the hydrazino group, but the latter requires a benzothiazole precursor .
  • Functional Group Compatibility: The methylenehydrazino group in this compound allows bromination (as seen in ) for further derivatization, whereas benzothiazole derivatives are more suited for cyclocondensation .
Table 3: Comparative Bioactivity and Properties
Compound Solubility (Ethanol) LogP* Reported Bioactivities
This compound High 1.8 Intermediate for NMDA receptor antagonists
Ethyl 2-benzothiazolyl acetohydrazide Moderate 2.5 Antidiabetic, antimicrobial
2-Hydroxy-N-(3-CF3-phenyl)benzamide Low 3.1 Analgesic, anti-inflammatory
Ethyl 4-(dimethylamino)benzoate High 1.2 Polymerization co-initiator

*Predicted using ChemDraw software.

Key Observations:
  • Lipophilicity : The higher LogP of benzothiazole derivatives correlates with enhanced membrane permeability, explaining their broader antimicrobial applications compared to the target compound .
  • Bioactivity: While this compound is primarily a synthetic intermediate, its derivatives (e.g., pyrazolines) exhibit neuroactive properties, unlike the antidiabetic activities of benzothiazole hydrazides .

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